molecular formula C30H44O8 B12386341 25-deacetylcucurbitacin A

25-deacetylcucurbitacin A

Cat. No.: B12386341
M. Wt: 532.7 g/mol
InChI Key: IKDAUZWGYVOSGH-BMNJEBDFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-deacetylcucurbitacin A typically involves the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase. This is followed by subsequent hydroxylation, acetylation, and glucosylation steps . The detailed reaction conditions for each step are as follows:

    Cyclization: 2,3-oxidosqualene is cyclized to cucurbitadienol using oxidosqualene cyclase.

    Hydroxylation: The cucurbitadienol undergoes hydroxylation to introduce hydroxyl groups at specific positions.

    Acetylation: The hydroxylated intermediate is acetylated to form the acetylated product.

    Glucosylation: The acetylated product is glucosylated to yield the final compound.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources, particularly from the stems of Cucumis melo. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions

25-Deacetylcucurbitacin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .

Scientific Research Applications

25-Deacetylcucurbitacin A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 25-deacetylcucurbitacin A involves the inhibition of the JAK/STAT3 signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells. The compound targets specific molecular components of the pathway, such as Janus kinases and STAT3 proteins, leading to the suppression of downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

25-Deacetylcucurbitacin A is unique due to its specific inhibition of the JAK/STAT3 signaling pathway, which is not as prominently targeted by other cucurbitacins. This specificity makes it a valuable compound for targeted cancer therapy research .

Properties

Molecular Formula

C30H44O8

Molecular Weight

532.7 g/mol

IUPAC Name

(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C30H44O8/c1-25(2,37)11-10-21(34)29(7,38)23-19(33)13-27(5)20-9-8-16-17(12-18(32)24(36)26(16,3)4)30(20,15-31)22(35)14-28(23,27)6/h8,10-11,17-20,23,31-33,37-38H,9,12-15H2,1-7H3/b11-10+/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1

InChI Key

IKDAUZWGYVOSGH-BMNJEBDFSA-N

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)CO)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)CO)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C

Origin of Product

United States

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